2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol
Overview
Description
2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a formyl group (–CHO) and a phenolic hydroxyl group (–OH) attached to a benzene ring, along with a N-methylaminocarbonyl group attached to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with 3-(N-methylaminocarbonyl)phenylboronic acid under Suzuki–Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like ethanol or toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: HNO3 in sulfuric acid (H2SO4), Br2 in acetic acid (CH3COOH).
Major Products Formed
Oxidation: 2-Carboxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol.
Reduction: 2-Hydroxymethyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol.
Substitution: 2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]-5-nitrophenol, 2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]-5-bromophenol.
Scientific Research Applications
2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Formylphenol: Lacks the N-methylaminocarbonyl group, making it less complex and potentially less bioactive.
4-[3-(N-methylaminocarbonyl)phenyl]phenol: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.
Uniqueness
2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol is unique due to the presence of both the formyl and N-methylaminocarbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16-15(19)12-4-2-3-10(7-12)11-5-6-14(18)13(8-11)9-17/h2-9,18H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYQGQFLYZCSID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685223 | |
Record name | 3'-Formyl-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-17-2 | |
Record name | [1,1′-Biphenyl]-3-carboxamide, 3′-formyl-4′-hydroxy-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261898-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Formyl-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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